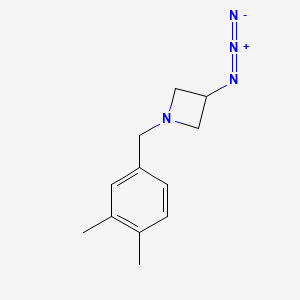

3-Azido-1-(3,4-dimethylbenzyl)azetidine

Vue d'ensemble

Description

Molecular Structure Analysis

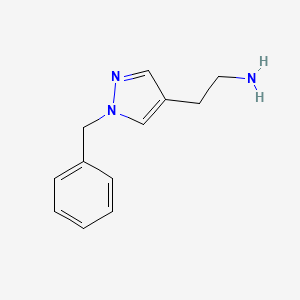

The molecular structure of 3-Azido-1-(3,4-dimethylbenzyl)azetidine is characterized by a nitrogen-containing, five-membered ring. The azido group is actively used and exhibited superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .Chemical Reactions Analysis

The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The in-situ FTIR spectroscopy of ADNAZ proved the strength of nitro group decreases faster than that of azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Physical And Chemical Properties Analysis

3-Azido-1-(3,4-dimethylbenzyl)azetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of gem-dinitro group with gemazidonitro group makes greatly reduce vapor pressure, melting point as well as the thermal decomposition temperature .Applications De Recherche Scientifique

Energetic Materials Development

3-Azido-1-(3,4-dimethylbenzyl)azetidine: has potential applications in the development of energetic materials. Its azido group contributes positively to the enthalpy of formation, which is a desirable trait for explosives and propellants . The compound’s thermal behavior suggests it could be used as a melt-cast explosive due to its low melting temperature, making it easier to shape and mold .

Organic Synthesis of Heterocycles

In organic chemistry, azides like 3-Azido-1-(3,4-dimethylbenzyl)azetidine are valuable for synthesizing various heterocycles. These compounds can undergo reactions such as [3+2] cycloadditions to form five-membered rings, which are core structures in many pharmaceuticals .

Materials Science

The structural properties of 3-Azido-1-(3,4-dimethylbenzyl)azetidine make it a candidate for creating novel polymeric materials. Its ability to form azetidines through reactions like aza Paternò–Büchi reactions can lead to new materials with unique thermal and mechanical properties .

Environmental Science

While specific environmental applications for 3-Azido-1-(3,4-dimethylbenzyl)azetidine are not directly cited, the study of its thermal decomposition could provide insights into the environmental impact of azido compounds. Understanding its breakdown products can help assess potential risks and degradation pathways .

Energy Storage

Compounds like 3-Azido-1-(3,4-dimethylbenzyl)azetidine could be explored for their potential in energy storage solutions. Their high enthalpy of formation might be harnessed in the design of new types of batteries or capacitors .

Agriculture

There is potential for 3-Azido-1-(3,4-dimethylbenzyl)azetidine to be used in agricultural chemistry, possibly as a precursor for the synthesis of crop protection agents. Its reactivity could be tailored to produce compounds that are effective against pests or diseases .

Analytical Chemistry

In analytical chemistry, 3-Azido-1-(3,4-dimethylbenzyl)azetidine could be used as a standard or reagent in the development of new analytical methods. Its unique structure and reactivity might be useful in chromatography, spectrometry, or as a reactant in chemical assays .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties . When –NO2 and –N3 explosophoric groups were introduced on a quaternary carbon center, a novel gem-azidonitro explosophore will be constructed and the properties, especially the thermal properties, will be significantly changed .

Propriétés

IUPAC Name |

3-azido-1-[(3,4-dimethylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-3-4-11(5-10(9)2)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTLJKSBNYGION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CC(C2)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)

![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)

![7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488616.png)

![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)

![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)

![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)

amine](/img/structure/B1488630.png)